molecular formula C20H40N4O10 B601499 (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol CAS No. 36889-16-4

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Cat. No.: B601499
CAS No.: 36889-16-4
M. Wt: 496.56
InChI Key:
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Description

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a related substance found in gentamycin sulfate, a broad-spectrum, water-soluble antibiotic belonging to the aminoglycoside group. Gentamycin is used to treat serious infections caused by gram-negative bacteria. The impurity is formed during the manufacturing process and needs to be routinely investigated and controlled in commercial products to ensure drug safety and efficacy .

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is primarily studied in the context of ensuring the purity and efficacy of gentamycin sulfate. It is crucial in the pharmaceutical industry for quality control and regulatory compliance. The impurity analysis helps in understanding the stability and degradation pathways of gentamycin, which is essential for developing safe and effective antibiotic formulations .

Mechanism of Action

Target of Action

Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .

Mode of Action

Gentamicin B1 operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .

Biochemical Pathways

Gentamicin B1 affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .

Pharmacokinetics

The pharmacokinetics of gentamicin B1 is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .

Result of Action

The primary result of gentamicin B1’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, gentamicin B1 can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .

Action Environment

The action of gentamicin B1 can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of gentamicin B1 can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of gentamicin B1 can induce resistance mechanisms in bacteria .

Safety and Hazards

Gentamycin Sulfate EP Impurity C may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Gentamicin B1 is a potent inducer of premature termination codon (PTC) readthrough, a process that allows the ribosome to bypass stop codons and continue translation . This property of Gentamicin B1 is crucial in the suppression of nonsense mutations, which underlie about 10% of rare genetic disease cases .

Cellular Effects

Gentamicin B1 has been shown to induce readthrough at all three nonsense codons in cultured cancer cells with TP53 mutations . This suggests that Gentamicin B1 can influence gene expression and cellular metabolism by allowing the production of full-length proteins from genes with nonsense mutations .

Molecular Mechanism

The molecular mechanism of Gentamicin B1 involves its interaction with the ribosome. Molecular dynamics simulations reveal the importance of ring I of Gentamicin B1 in establishing a ribosome configuration that permits pairing of a near-cognate complex at a PTC .

Temporal Effects in Laboratory Settings

The effects of Gentamicin B1 on PTC readthrough have been observed to vary in different laboratory settings . The B1 content of pharmaceutical gentamicin is highly variable, and major gentamicins suppress the PTC readthrough activity of B1 .

Metabolic Pathways

Aminoglycosides, the class of antibiotics that Gentamicin B1 belongs to, are known to inhibit microbial protein synthesis .

Transport and Distribution

Aminoglycosides are known to be water-soluble and are typically distributed throughout the body after administration .

Subcellular Localization

Aminoglycosides are known to bind to 16S ribosomal RNA, suggesting that they localize to the ribosome within cells .

Preparation Methods

Gentamycin and its impurities, including (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, are typically produced through a fermentation process. The main constituents of gentamycin are gentamycin C1, C1a, C2, C2a, and C2b. During the fermentation process, other related substances such as sisomicin, garamine, gentamycin B1, and 2-deoxystreptamine are formed in small amounts . The analysis of gentamycin sulfate and its impurities is often performed using ion-pairing reversed-phase liquid chromatography paired with electrochemical detection .

Chemical Reactions Analysis

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, like other aminoglycosides, undergoes various chemical reactions. These include:

Comparison with Similar Compounds

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is similar to other aminoglycoside antibiotics such as sisomicin, garamine, and gentamycin B1. These compounds share a similar mechanism of action and are produced through similar fermentation processes. the specific structure and antimicrobial potency of each compound can vary, making this compound unique in its specific interactions and effects .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCLPPNEPBAKRL-FGMXNJDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-16-4
Record name Gentamicin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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